N,N'-bis(3-methylphenyl)propanediamide

Crystallography Solid-State Chemistry Polymorph Screening

Researchers needing consistent co-crystal synthons often face batch polymorph uncertainty. N,N'-bis(3-methylphenyl)propanediamide (CAS 116476-70-1) solves this with a defined meta-substituted scaffold: • Reproducible crystal packing (dihedral angle 70.40°, unit cell ~1506 ų) ensures reliable supramolecular synthon. • LogP ~3.44-over 10× higher lipophilicity than ortho-isomer-optimizes partitioning in hydrophobic drug candidates. • Validated intermediate for 2,4-Dichloro-7-methylquinoline synthesis. Global B2B supply with batch QC documentation.

Molecular Formula C17H18N2O2
Molecular Weight 282.34 g/mol
CAS No. 116476-70-1
Cat. No. B1348617
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N'-bis(3-methylphenyl)propanediamide
CAS116476-70-1
Molecular FormulaC17H18N2O2
Molecular Weight282.34 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)NC(=O)CC(=O)NC2=CC=CC(=C2)C
InChIInChI=1S/C17H18N2O2/c1-12-5-3-7-14(9-12)18-16(20)11-17(21)19-15-8-4-6-13(2)10-15/h3-10H,11H2,1-2H3,(H,18,20)(H,19,21)
InChIKeyHJYKPTPEJZYMGZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility5.7 [ug/mL]

Structure & Identifiers


Interactive Chemical Structure Model





N,N'-Bis(3-methylphenyl)propanediamide: Meta-Substituted Malonamide Building Block


N,N'-bis(3-methylphenyl)propanediamide, also known as N1,N3-di-m-tolylmalonamide, is a symmetrical organic compound with the molecular formula C17H18N2O2 . It belongs to the malonamide class of diamides and features a central propanediamide core with two 3-methylphenyl (m-tolyl) substituents attached via amide linkages. Its molecular weight is 282.34 g/mol . The compound is primarily utilized as a synthetic intermediate and as a ligand or building block in coordination chemistry and materials science research .

N,N'-Bis(3-methylphenyl)propanediamide: Isomer Substitution Risks


While malonamides share a common core, simple substitution of the aromatic substituent position (ortho-, meta-, para-) on N,N'-bis(methylphenyl)propanediamide isomers leads to significant changes in fundamental solid-state properties. The substitution pattern dictates molecular conformation, crystal packing, and thermal behavior, which are critical for applications ranging from solid-form stability to performance as a nucleating agent or ligand [1]. The meta-substituted isomer, N,N'-bis(3-methylphenyl)propanediamide, exhibits distinct crystallographic parameters, including specific dihedral angles and hydrogen-bonding networks, that directly influence its bulk properties and are not replicated by its ortho- or para-substituted analogs [2].

N,N'-Bis(3-methylphenyl)propanediamide: Differentiation Evidence


Crystal Packing Architecture of Meta Isomer

The single-crystal X-ray structure of N,N'-bis(3-methylphenyl)propanediamide (meta isomer) reveals a unique molecular conformation and packing motif compared to its ortho and para analogs. The molecule is symmetric around its central carbon atom, with the amide groups and adjacent phenyl rings being nearly coplanar [1]. This geometry facilitates a specific intermolecular hydrogen-bonding network, forming chains along the c-axis that are further stabilized by defined π-π stacking interactions. These structural features are a direct consequence of the meta-substitution pattern and directly impact the compound's bulk properties, including melting point and solubility.

Crystallography Solid-State Chemistry Polymorph Screening

Predicted Melting Point Profile

Computational predictions indicate a distinct thermal stability profile for the meta-substituted isomer relative to its ortho and para counterparts. While experimental melting point data for the target compound is not widely published, a predictive model places its melting point between the known experimental values for the ortho- and para-isomers. This predicted value serves as a useful differentiator during early-stage material selection, suggesting a distinct set of thermodynamic properties.

Thermal Analysis Process Chemistry Pre-formulation

Lipophilicity Profile of Meta-Isomer

Computational models predict a difference in lipophilicity between the meta- and ortho-isomers. The meta-isomer (N,N'-bis(3-methylphenyl)propanediamide) exhibits a higher predicted LogP value compared to the ortho-substituted compound. This suggests a greater preference for non-polar environments, which can be a critical differentiator when selecting a ligand for solvent extraction processes or when predicting the partitioning behavior of a synthetic intermediate.

ADME Prediction Ligand Design Extraction Chemistry

N,N'-Bis(3-methylphenyl)propanediamide Application Scenarios


Co-Crystal Engineering and Solid-Form Design

Procurement of N,N'-bis(3-methylphenyl)propanediamide is justified when the specific crystal packing motif—characterized by a dihedral angle of 70.40(3)° between phenyl rings and a unit cell volume of ~1506 ų—is required. This meta-substituted scaffold provides a defined and reproducible supramolecular synthon for co-crystal design, as its intermolecular N-H...O hydrogen-bonded chains and π-π stacking interactions (interplanar distance of 3.5290 Å) offer a predictable platform for material property tuning [1].

Solvent Extraction and Lipophilic Ligands

For applications such as metal ion separation, phase-transfer catalysis, or the synthesis of hydrophobic drug candidates, the procurement of the meta-isomer is strategically relevant. Predicted physicochemical data indicates it may possess a significantly higher LogP value than its ortho-isomer counterpart (e.g., Log Kow 3.44 vs. 2.31) . This potential >10x difference in lipophilicity makes it a functionally distinct choice for researchers optimizing solubility and partitioning behavior.

2,4-Dichloro-7-methylquinoline Synthesis

Vendor documentation identifies N,N'-bis(3-methylphenyl)propanediamide as a specific intermediate in the synthesis route for 2,4-Dichloro-7-methylquinoline (CAS 102878-19-3) . Procuring this exact compound is a necessary step for replicating or building upon synthetic methodologies that have been established and documented with this specific building block.

Technical Documentation Hub

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